Cereotagalol B

Description

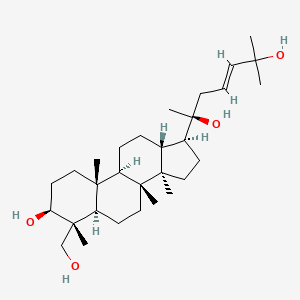

Cereotagalol B (20(S)-3β,20,25,28-tetrahydroxy triterpene-23-ene) is a novel dammarane-type triterpene lactone isolated from the hypocotyls and fruits of Ceriops tagal, a mangrove species native to Thailand . Structurally, it features hydroxyl groups at the 3β, 20, 25, and 28 positions, along with a double bond at C23. This compound was identified alongside two other new triterpenes—Cereotagaloperoxide and Cereotagalol A—and four known triterpene lactones (e.g., lupane and dammarane derivatives) through spectroscopic methods, including IR and NMR .

In bioactivity assays, Cereotagalol B demonstrated inhibitory effects against human oral squamous cell carcinoma (HSC-3), breast cancer (MCF-7), and small cell lung cancer (NCI-H187) cell lines . While the exact mechanisms remain unelucidated, its structural features, particularly the hydroxylation pattern and double bond positioning, are hypothesized to influence its anticancer activity.

Propriétés

Formule moléculaire |

C30H52O4 |

|---|---|

Poids moléculaire |

476.7 g/mol |

Nom IUPAC |

(E,6S)-6-[(3S,4R,5R,8R,9R,10R,13R,14R,17S)-3-hydroxy-4-(hydroxymethyl)-4,8,10,14-tetramethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-3-ene-2,6-diol |

InChI |

InChI=1S/C30H52O4/c1-25(2,33)14-8-15-30(7,34)21-11-17-28(5)20(21)9-10-23-26(3)16-13-24(32)27(4,19-31)22(26)12-18-29(23,28)6/h8,14,20-24,31-34H,9-13,15-19H2,1-7H3/b14-8+/t20-,21+,22-,23-,24+,26+,27+,28-,29-,30+/m1/s1 |

Clé InChI |

YBIYNGXSXBLTCS-UMJIPOFOSA-N |

SMILES isomérique |

C[C@@]12CC[C@@H]([C@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H]([C@@]4(C)CO)O)C)C)[C@](C)(C/C=C/C(C)(C)O)O |

SMILES canonique |

CC12CCC(C1CCC3C2(CCC4C3(CCC(C4(C)CO)O)C)C)C(C)(CC=CC(C)(C)O)O |

Synonymes |

cereotagalol B |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Comparison

Cereotagalol B belongs to the dammarane triterpene family, sharing a tetracyclic skeleton with other isolates from Ceriops tagal. Key structural distinctions among related compounds include:

| Compound | Core Skeleton | Hydroxylation Positions | Double Bond Position | Unique Features |

|---|---|---|---|---|

| Cereotagalol B | Dammarane | 3β, 20, 25, 28 | C23 | Tetrahydroxy substitution |

| Cereotagalol A | Dammarane | 3β, 20, 24, 28 | C25 | Tetrahydroxy substitution |

| Cereotagaloperoxide | Dammarane | 3β, 20 | C24 | 24-Peroxide group |

| Lupane triterpenes | Lupane | Variable | Variable | Pentacyclic structure |

| Dammarane triterpenes | Dammarane | Variable | Variable | Common in medicinal plants |

Cereotagalol B and A differ primarily in hydroxylation (C25 vs. C24) and double bond positions (C23 vs. C25), while Cereotagaloperoxide is distinguished by a peroxide group at C24 . Known lupane and dammarane triterpenes exhibit broader structural variability but lack the specific hydroxylation patterns observed in Cereotagalol B.

Bioactivity Comparison

All three novel compounds (Cereotagalol B, A, and Cereotagaloperoxide) were tested against the same cancer cell lines, showing inhibitory activity. Structural features likely modulate bioactivity:

- Hydroxylation : The tetrahydroxy groups in Cereotagalol B and A may enhance solubility or target binding compared to the dihydroxy-peroxide structure of Cereotagaloperoxide.

- Double Bonds : The C23 double bond in Cereotagalol B versus C25 in Cereotagalol A could influence molecular rigidity and receptor interactions.

Q & A

Basic Research Questions

Q. What methodological frameworks are recommended for designing studies to isolate and characterize Cereotagalol B?

- Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study feasibility and relevance. For isolation, combine chromatographic techniques (e.g., HPLC, LC-MS) with spectroscopic methods (NMR, IR) for structural elucidation. Ensure replication of purification steps to confirm purity (>95%) . Experimental controls (e.g., negative controls for bioactivity assays) should align with the PICO framework (Population: plant extracts; Intervention: isolation protocols; Comparison: reference standards; Outcomes: yield, purity) .

Q. How should researchers address variability in bioassay results when testing Cereotagalol B’s pharmacological activity?

- Answer : Standardize assay conditions (e.g., cell line passage number, solvent controls) and report statistical power calculations to account for biological variability. Use dose-response curves with IC₅₀/EC₅₀ values to quantify potency. Discrepancies in activity across assays (e.g., enzyme inhibition vs. cell viability) may reflect target selectivity or off-target effects, requiring orthogonal validation methods (e.g., siRNA knockdown) .

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for Cereotagalol B?

- Answer : Conduct pharmacokinetic-pharmacodynamic (PK-PD) modeling to assess bioavailability and tissue distribution. For example, if in vitro IC₅₀ is 10 µM but in vivo efficacy requires higher doses, evaluate metabolic stability (e.g., liver microsome assays) and plasma protein binding. Use species-specific models to address interspecies variability . Conflicting data may also stem from differences in experimental endpoints (e.g., tumor shrinkage vs. biomarker modulation) .

Q. How can researchers optimize experimental design to study Cereotagalol B’s mechanism of action (MoA)?

- Answer : Employ multi-omics integration (transcriptomics, proteomics) to identify pathways modulated by Cereotagalol B. CRISPR-Cas9 screens or chemical proteomics can pinpoint direct targets. Validate findings using knock-in/knockout models and competitive binding assays. For reproducibility, document all parameters (e.g., exposure time, concentration gradients) and use blinded analysis to reduce bias .

Q. What criteria should guide the selection of preclinical models for Cereotagalol B’s toxicity profiling?

- Answer : Prioritize models with translational relevance to human physiology (e.g., humanized mice, 3D organoids). Assess acute vs. chronic toxicity using OECD guidelines (e.g., repeated-dose 28-day studies). Include histopathological analysis and biomarker panels (e.g., ALT/AST for hepatotoxicity). Ethical review of animal protocols is mandatory, with justification for sample sizes .

Data Analysis & Reporting

Q. How should contradictory data from Cereotagalol B’s dose-dependent effects be interpreted?

- Answer : Apply Bayesian statistical models to assess uncertainty in dose-response relationships. For example, biphasic effects (activation at low doses, inhibition at high doses) may indicate receptor heteromerization or off-target interactions. Use meta-analysis to compare findings across studies, highlighting variables like assay sensitivity or compound stability .

Q. What are best practices for documenting Cereotagalol B’s structural characterization data?

- Answer : Provide raw spectral data (NMR, HRMS) in supplementary materials, annotated with key peaks (e.g., δ 7.2 ppm for aromatic protons). Include comparative tables for optical rotation, melting point, and reference standards. Disclose any computational refinements (e.g., DFT calculations for stereochemical assignment) to ensure transparency .

Ethical & Methodological Pitfalls

Q. What common pitfalls arise in synthesizing Cereotagalol B analogs, and how can they be mitigated?

- Answer : Avoid overreliance on single synthetic routes (e.g., Friedel-Crafts alkylation) without exploring stereochemical alternatives. Use chiral chromatography or asymmetric catalysis to resolve enantiomers. Document failed attempts (e.g., polymerization side reactions) to guide future work. Peer review of synthetic protocols is critical to identify unstated assumptions .

Q. How can researchers ensure ethical rigor in sharing unpublished Cereotagalol B data during collaborations?

- Answer : Establish data-sharing agreements outlining ownership, confidentiality, and attribution. Use secure platforms for raw data transfer and maintain audit trails. Disclose conflicts of interest (e.g., patent filings) in collaboration contracts. Institutional Review Board (IRB) approval is required for studies involving human-derived samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.